

# VU0365114: A Comprehensive Technical Guide on its Pharmacology and Toxicology Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: VU 0365114

Cat. No.: B15620989

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

VU0365114 is a novel small molecule that has garnered significant interest in the scientific community for its dual pharmacological activities. Initially identified as a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR M5), it has since been repurposed as a potent microtubule-destabilizing agent with promising anticancer properties. This technical guide provides an in-depth overview of the current understanding of VU0365114's pharmacology and toxicology, based on available scientific literature. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

## Core Pharmacology

VU0365114 exhibits two distinct pharmacological profiles: as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor and as a microtubule-destabilizing agent.

### M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator

As a PAM, VU0365114 enhances the response of the M5 receptor to its endogenous ligand, acetylcholine. This activity is highly selective for the M5 subtype over other muscarinic receptors.

## Quantitative Data: M5 Receptor PAM Activity

Parameter	Value	Receptor Subtype(s)	Reference
EC50	2.7 $\mu$ M	Human mAChR M5	<a href="#">[1]</a> <a href="#">[2]</a>
Selectivity	>30 $\mu$ M	Human mAChR M1, M2, M3, M4	<a href="#">[1]</a> <a href="#">[2]</a>

## Microtubule-Destabilizing Agent

More recently, VU0365114 has been identified as a microtubule-destabilizing agent, a mechanism of action independent of its M5 receptor activity.[\[3\]](#) This property confers upon it potent anticancer activity, particularly in colorectal cancer cells. VU0365114 has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[\[3\]](#) A significant advantage of this compound is its ability to overcome multidrug resistance (MDR) in cancer cells, as it is not a substrate for MDR proteins.[\[3\]](#)

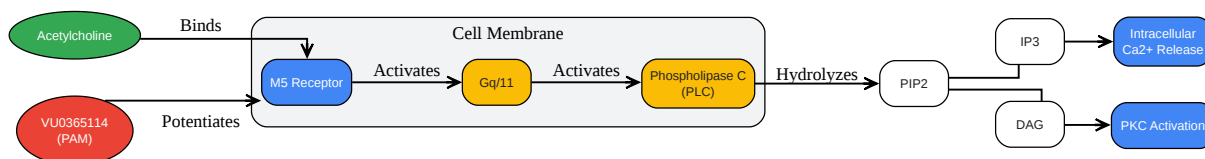
## Quantitative Data: In Vitro Anticancer Activity

Cell Line	Cancer Type	IC50 ( $\mu$ M)	Reference
HCT116	Colorectal Cancer	1.1	<a href="#">[3]</a>
HT29	Colorectal Cancer	1.2	<a href="#">[3]</a>
DLD1	Colorectal Cancer	1.1	<a href="#">[3]</a>
SW480	Colorectal Cancer	1.0	<a href="#">[3]</a>
SW620	Colorectal Cancer	1.4	<a href="#">[3]</a>
AsPC-1	Pancreatic Cancer	1.1	<a href="#">[3]</a>
PANC-1	Pancreatic Cancer	1.2	<a href="#">[3]</a>
NCI-H460	Lung Cancer	1.1	<a href="#">[3]</a>
A549	Lung Cancer	1.3	<a href="#">[3]</a>

## Signaling Pathways

### M5 Muscarinic Acetylcholine Receptor Signaling

Activation of the M5 muscarinic receptor, which is potentiated by VU0365114 in the presence of acetylcholine, typically leads to the activation of the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

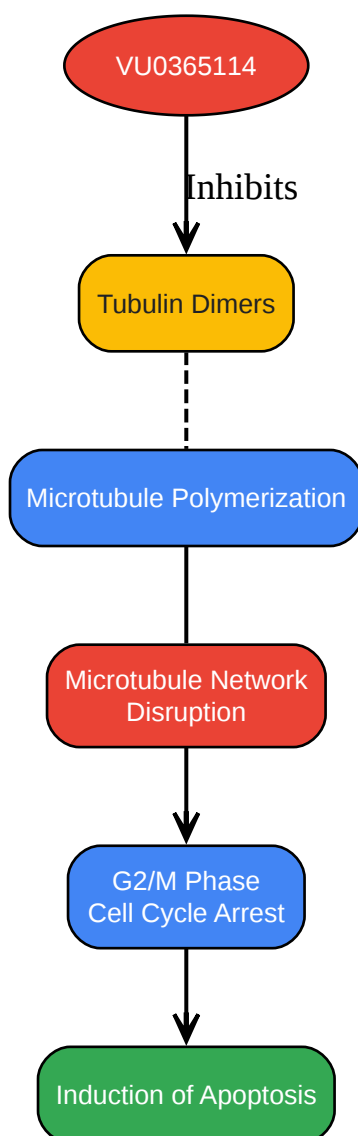


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#### M5 Receptor Signaling Pathway

### Microtubule Destabilization and Apoptosis Pathway

VU0365114 directly interacts with tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently triggers the intrinsic apoptotic pathway.



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#### Microtubule Destabilization Pathway

## Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the characterization of VU0365114's anticancer activity are provided below.

### In Vitro Tubulin Polymerization Assay

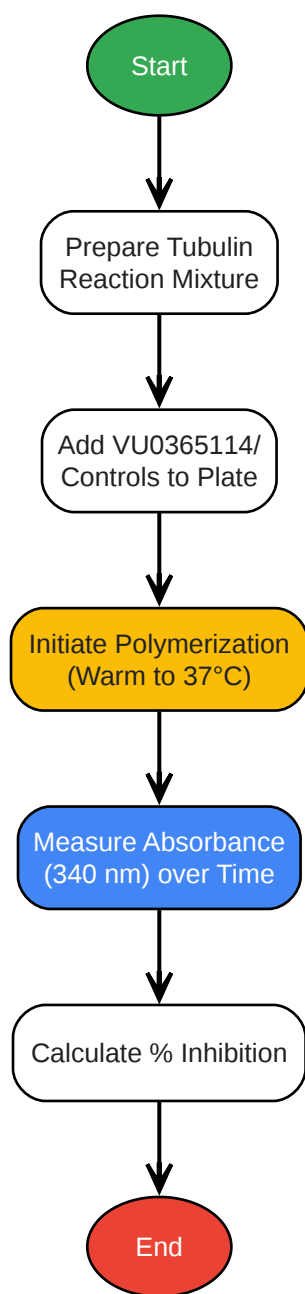
This assay directly measures the effect of VU0365114 on the assembly of purified tubulin into microtubules.

**Materials:**

- Purified tubulin (>99% pure)
- G-PEM buffer (80 mM PIPES pH 6.8, 1 mM MgCl<sub>2</sub>, 1 mM EGTA, 1 mM GTP)
- VU0365114 stock solution in DMSO
- Positive control (e.g., Nocodazole)
- Negative control (DMSO vehicle)
- 96-well microplate reader with temperature control

**Procedure:**

- Prepare a reaction mixture containing tubulin in G-PEM buffer.
- Add varying concentrations of VU0365114, positive control, or negative control to the wells of a 96-well plate.
- Initiate tubulin polymerization by warming the plate to 37°C.
- Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
- Calculate the percentage of inhibition of tubulin polymerization for each concentration of VU0365114.



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#### Tubulin Polymerization Assay Workflow

## Cell Viability Assay (MTT Assay)

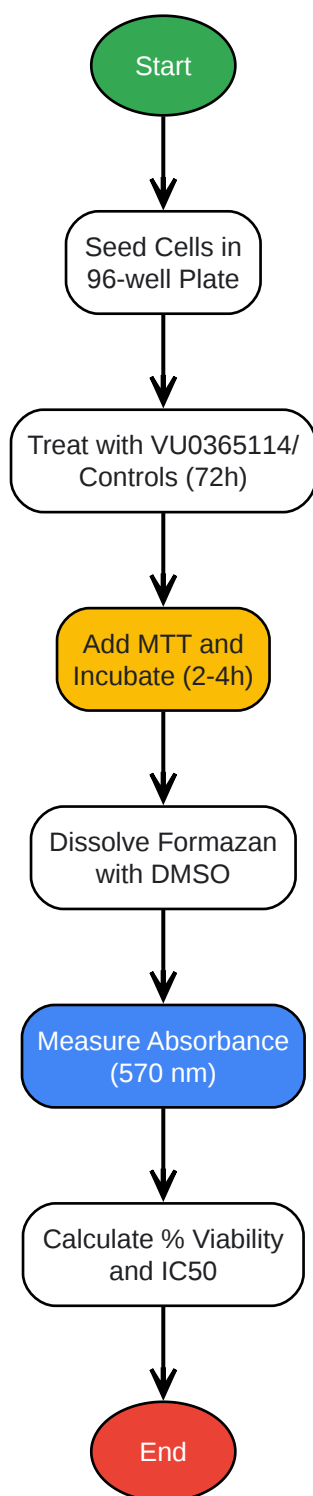
This assay is used to determine the cytotoxic effects of VU0365114 on cancer cell lines.

Materials:

- Cancer cell lines (e.g., HCT116, HT29)
- Complete cell culture medium
- 96-well cell culture plates
- VU0365114 stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of VU0365114 or vehicle control for 72 hours.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.



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Address: 3281 E Guasti Rd

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